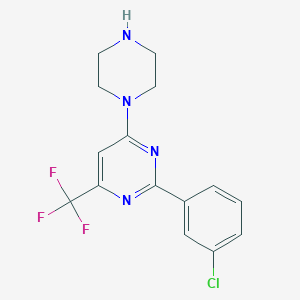

2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound structure, has been reported in recent literature . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Scientific Research Applications

Synthesis and Derivative Formation

Development of Pyrimidine Derivatives : El-Agrody et al. (2001) explored synthesizing novel pyrimidine derivatives, including [1,2,4]triazolo[1,5-c]pyrimidines, potentially relevant to the chemical structure . These derivatives exhibit antimicrobial activity, indicating potential applications in drug development (El-Agrody et al., 2001).

Reactions of Polychlorinated Pyrimidines : Kalogirou and Koutentis (2019) studied reactions involving polychlorinated pyrimidines, which could provide insights into the chemical reactivity and potential applications of similar compounds (Kalogirou & Koutentis, 2019).

Biological and Antimicrobial Applications

Antimicrobial and Antitumor Activity : A study by Patel et al. (2003) synthesized 2,4,6-trisubstituted-1,3,5-s-triazines and evaluated their antibacterial, antifungal, and antitubercular activities. Compounds with structural similarities may also possess these properties (Patel et al., 2003).

Growth Inhibition of Cryptococcus neoformans : Fellah et al. (1996) synthesized pyrimidine derivatives showing selective growth inhibition of Cryptococcus neoformans, suggesting potential use in antifungal applications (Fellah et al., 1996).

Antiproliferative Activity Against Cancer Cell Lines : Mallesha et al. (2012) evaluated the antiproliferative effect of pyrimidine derivatives on various human cancer cell lines, highlighting potential applications in cancer research (Mallesha et al., 2012).

Structural and Electronic Properties

- Anticonvulsant Drugs' Properties : Georges et al. (1989) investigated the structural and electronic properties of anticonvulsant drugs, including pyrimidine derivatives. This research could provide insights into the physical and chemical characteristics of similar compounds (Georges et al., 1989).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .

Mode of Action

Based on the known actions of similar compounds, it may interact with its target (eg, CDK2) and inhibit its function . This inhibition could lead to changes in the cell cycle, potentially causing cell cycle arrest .

Biochemical Pathways

If it acts as a cdk2 inhibitor, it would affect the cell cycle regulation pathway . Inhibition of CDK2 can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Result of Action

If it acts as a cdk2 inhibitor, it could lead to cell cycle arrest and potentially induce apoptosis . This could result in the death of cancer cells, providing a potential therapeutic effect .

Properties

IUPAC Name |

2-(3-chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF3N4/c16-11-3-1-2-10(8-11)14-21-12(15(17,18)19)9-13(22-14)23-6-4-20-5-7-23/h1-3,8-9,20H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCJUQVAKDRQCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2356285.png)

![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)

![N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide](/img/structure/B2356296.png)

![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)isoquinolin-1-one](/img/structure/B2356299.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2356304.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,3,4-trifluorophenyl)methanone](/img/structure/B2356306.png)